Cas no 342425-64-3 (3-(morpholin-4-yl)pyrazine-2-carboxylic acid)
3-(morpholin-4-yl)pyrazine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Morpholin-4-ylpyrazine-2-carboxylic acid
- 3-(morpholin-4-yl)pyrazine-2-carboxylic acid
-
- MDL: MFCD11934279
- Inchi: 1S/C9H11N3O3/c13-9(14)7-8(11-2-1-10-7)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14)
- InChI Key: FAOXIDZMFYBGEE-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC=CN=C1N1CCOCC1
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 431.1±45.0 °C at 760 mmHg
- Flash Point: 214.5±28.7 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-(morpholin-4-yl)pyrazine-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(morpholin-4-yl)pyrazine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M234431-100mg |
3-Morpholin-4-ylpyrazine-2-carboxylic Acid |
342425-64-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M234431-500mg |
3-Morpholin-4-ylpyrazine-2-carboxylic Acid |
342425-64-3 | 500mg |
$ 340.00 | 2022-06-04 | ||
| TRC | M234431-1g |
3-Morpholin-4-ylpyrazine-2-carboxylic Acid |
342425-64-3 | 1g |
$ 525.00 | 2022-06-04 | ||
| Chemenu | CM539576-100mg |
3-Morpholin-4-ylpyrazine-2-carboxylic acid |
342425-64-3 | 97% | 100mg |
$218 | 2023-03-20 | |
| Chemenu | CM539576-250mg |
3-Morpholin-4-ylpyrazine-2-carboxylic acid |
342425-64-3 | 97% | 250mg |
$314 | 2023-03-20 | |
| Chemenu | CM539576-1g |
3-Morpholin-4-ylpyrazine-2-carboxylic acid |
342425-64-3 | 97% | 1g |
$830 | 2023-03-20 | |
| Enamine | EN300-235038-0.05g |
3-(morpholin-4-yl)pyrazine-2-carboxylic acid |
342425-64-3 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-235038-0.1g |
3-(morpholin-4-yl)pyrazine-2-carboxylic acid |
342425-64-3 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-235038-0.25g |
3-(morpholin-4-yl)pyrazine-2-carboxylic acid |
342425-64-3 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-235038-0.5g |
3-(morpholin-4-yl)pyrazine-2-carboxylic acid |
342425-64-3 | 95% | 0.5g |
$535.0 | 2024-06-19 |
3-(morpholin-4-yl)pyrazine-2-carboxylic acid Suppliers
3-(morpholin-4-yl)pyrazine-2-carboxylic acid Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-(morpholin-4-yl)pyrazine-2-carboxylic acid
Introduction to 3-(morpholin-4-yl)pyrazine-2-carboxylic acid (CAS No. 342425-64-3)
3-(morpholin-4-yl)pyrazine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 342425-64-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic carboxylic acid derivative has garnered attention due to its structural versatility and potential applications in drug discovery. The compound features a pyrazine core substituted with a morpholine moiety at the 3-position, which confers unique chemical and biological properties, making it a valuable scaffold for medicinal chemistry investigations.
The molecular structure of 3-(morpholin-4-yl)pyrazine-2-carboxylic acid consists of a pyrazine ring fused with a morpholine group, linked via an amide-like connection at the 2-position of the pyrazine ring. This configuration introduces both basic and acidic functionalities, which can be exploited for various interactions with biological targets. The morpholine ring, known for its stability and ability to form hydrogen bonds, enhances the compound's solubility and bioavailability, crucial factors in pharmaceutical development.
In recent years, 3-(morpholin-4-yl)pyrazine-2-carboxylic acid has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several biologically active molecules, prompting researchers to investigate its potential in modulating enzyme activity and receptor binding. The pyrazine ring is particularly interesting in medicinal chemistry due to its presence in numerous pharmacologically relevant compounds, including antiviral and anticancer agents.
One of the most compelling aspects of 3-(morpholin-4-yl)pyrazine-2-carboxylic acid is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The morpholine substituent in 3-(morpholin-4-yl)pyrazine-2-carboxylic acid provides a suitable platform for designing such inhibitors, as it can be readily modified to optimize binding affinity and selectivity.
Recent studies have highlighted the compound's utility in the synthesis of small-molecule probes for biochemical assays. These probes are essential tools for understanding the function of proteins and enzymes in cellular processes. For instance, derivatives of 3-(morpholin-4-yl)pyrazine-2-carboxylic acid have been used to study the activity of phosphodiesterases (PDEs), which are enzymes involved in regulating intracellular signaling cascades. By developing high-affinity PDE inhibitors, researchers can gain insights into diseases such as hypertension and pulmonary arterial hypertension.
The pharmacokinetic properties of 3-(morpholin-4-yl)pyrazine-2-carboxylic acid are also subjects of interest. The presence of both polar (carboxylic acid) and non-polar (aromatic rings) functional groups allows for fine-tuning of solubility and metabolic stability. This balance is critical for ensuring that drug candidates reach their target sites effectively while minimizing degradation by metabolic enzymes. Computational modeling and experimental techniques are often employed to optimize these properties, leveraging the structural features of 3-(morpholin-4-yl)pyrazine-2-carboxylic acid as a starting point.
In addition to its applications in drug discovery, 3-(morpholin-4-yl)pyrazine-2-carboxylic acid has found utility in materials science. Its ability to form stable complexes with metal ions makes it a candidate for developing coordination polymers and metal organic frameworks (MOFs). These materials have diverse applications, including catalysis, gas storage, and separation technologies. The morpholine group's chelating properties contribute to the stability of these complexes, enhancing their performance in various applications.
The synthesis of 3-(morpholin-4-yl)pyrazine-2-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrazines and morpholine derivatives, followed by carboxylation at the 2-position. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications.
The safety profile of 3-(morpholin-4-yl)pyrazine-2-carboxylic acid is another critical consideration. While not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Standard laboratory practices, including the use of personal protective equipment (PPE) and fume hoods, are recommended when working with this compound.
Future research directions involving 3-(morpholin-4-y l)pyrazine -2 -carbox y l ic aci d may explore its potential in modulating other biological targets beyond kinases and PDEs. The structural flexibility of the compound allows for further derivatization, enabling the creation of libraries of analogs with tailored biological activities. High-throughput screening techniques combined with computational modeling will likely accelerate the discovery process.
In conclusion,3-(morpholin -4 - yl ) py ra z ine - 2 - car box y l ic aci d ( CAS No . 34 24 25 -6 4 - 3 ) represents a promising scaffold for pharmaceutical research with diverse applications ranging from drug discovery to materials science . Its unique structural features , coupled with recent advancements i n synthetic chemistry , position i t as a valuable compoun d f or future investigations . As our understanding o f biological pathways continues t o expand , compounds like thi s are poised t o play an increasingly important role i n developing innovative therapeutic strategies .
342425-64-3 (3-(morpholin-4-yl)pyrazine-2-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)